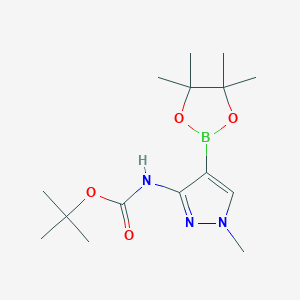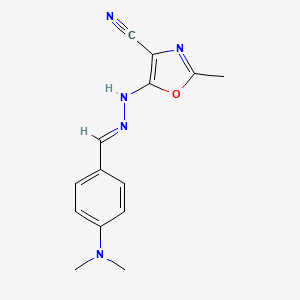
Cbz-L-Leucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-L-Leucinol, also known as benzyl (S)- (1-hydroxy-4-methylpentan-2-yl)carbamate, is a compound with the molecular weight of 251.33 . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H21NO3 . The InChI code for the compound is 1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3, (H,15,17)/t13-/m0/s1 .Chemical Reactions Analysis
This compound, like other Cbz-protected compounds, can undergo deprotection through hydrogenolysis . This process involves the reduction of the compound with H2, releasing toluene and the free carbamate .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 251.33 .Wissenschaftliche Forschungsanwendungen
Tumoricidal Activity and Cancer Therapeutics
Cbz-L-Leucinol, in the context of cancer research, has shown promise in studies related to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL). A study demonstrated that the leucine zipper forms of human and murine TRAIL, when combined with leucinol-based compounds, induced apoptosis in both human and murine target cells in vitro. Notably, these compounds did not exhibit toxicity to normal tissues in mice, and repeated treatments actively suppressed tumor growth in certain cancer cell lines, making it a potential candidate for cancer therapeutics (Walczak et al., 1999).
Gene Delivery Efficiency
The efficiency of gene delivery can be influenced by the length of hydrophobic poly(l-leucine) chains in amphiphilic polypeptides. A study investigated the synthesis of such polypeptides with varying lengths of hydrophobic poly(l-leucine) chains. It was found that these chains significantly regulate gene delivery efficiency in different cell types, highlighting the importance of this compound in the synthesis of these compounds and their potential applications in gene therapy and biomedicine (Zhang, Zhou, & Chen, 2018).
Synthesis of Dipeptides
This compound is also significant in the synthesis of dipeptides. For instance, the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) was achieved using this compound in a reversed micellar system. The study provided insights into the optimal conditions for dipeptide synthesis and demonstrated the potential of this compound in peptide synthesis and drug development (Matsumoto & Hano, 2021).
Enzyme Cascades in Synthesis
This compound plays a role in the synthesis of protected aminopiperidine and aminoazepane derivatives through enzyme cascades. A study utilizing galactose oxidase and imine reductase variants successfully converted N-Cbz-protected l-ornithinol and l-lysinol to l-3-N-Cbz-aminopiperidine and l-3-N-Cbz-aminoazepane, indicating its utility in complex biochemical synthesis processes (Ford et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARWTHXCINBQM-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)




![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)
![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)
